N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl carboxamide core linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with an ethanesulfonyl group.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-16-6-9-20-14-15-22(17-23(20)26)25-24(27)21-12-10-19(11-13-21)18-7-4-3-5-8-18/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMIGWIJGZATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Anilines
Tetrahydroquinoline derivatives are commonly synthesized via acid-catalyzed cyclization of appropriately substituted anilines. For instance, 7-nitro-1,2,3,4-tetrahydroquinoline can be prepared by treating 3-nitroaniline with cyclohexanone under Skraup or Doebner-Miller reaction conditions. The nitro group at the 7-position is strategically placed for subsequent reduction to an amine.
Reduction of Quinoline Derivatives
Quinoline derivatives can be hydrogenated using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂ to yield tetrahydroquinoline. For example, 7-nitroquinoline undergoes catalytic hydrogenation to produce 7-nitro-1,2,3,4-tetrahydroquinoline, which is then reduced to the corresponding amine.
Introduction of the Ethanesulfonyl Group
Sulfonylation of the tetrahydroquinoline nitrogen is critical for introducing the ethanesulfonyl moiety.
Sulfonylation Protocol
-
Reagents : Ethanesulfonyl chloride (1.2 eq) is reacted with 1,2,3,4-tetrahydroquinolin-7-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (2.0 eq) or pyridine is added to neutralize HCl generated during the reaction.
-
Conditions : The reaction proceeds at 0–5°C for 1–2 hours, followed by stirring at room temperature for 12–16 hours.
-
Workup : The product, 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine, is isolated via solvent extraction (ethyl acetate/water) and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Data :
-
Characterization: ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.45 (s, 1H, ArH), 3.25 (t, J = 6.0 Hz, 2H, CH₂), 2.95 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 1.85–1.75 (m, 2H, CH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃).
Amidation with Biphenyl-4-Carboxylic Acid
The final step involves coupling the 7-amino group of the sulfonylated tetrahydroquinoline with biphenyl-4-carboxylic acid.
Acyl Chloride Method
-
Activation : Biphenyl-4-carboxylic acid (1.1 eq) is treated with thionyl chloride (2.0 eq) in dry toluene at 80°C for 4–6 hours to form biphenyl-4-carbonyl chloride.
-
Coupling : The acyl chloride is added dropwise to a solution of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine and triethylamine (3.0 eq) in DCM at 0°C. The mixture is stirred at room temperature for 12–18 hours.
-
Workup : The crude product is washed with NaHCO₃ (5%), dried over MgSO₄, and purified via recrystallization (ethanol/water).
Key Data :
-
Yield: 70–78%.
-
Characterization: ESI-MS m/z 503.2 [M+H]⁺; ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, NH), 7.95–7.75 (m, 4H, biphenyl-H), 7.60–7.45 (m, 4H, biphenyl-H), 6.90 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 3.30 (t, J = 6.0 Hz, 2H, CH₂), 3.00 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 1.90–1.80 (m, 2H, CH₂), 1.50 (t, J = 7.2 Hz, 3H, CH₃).
Coupling Reagent Method
Alternative protocols use carbodiimide-based reagents (e.g., EDCl/HOBt) for amide bond formation:
-
Reagents : Biphenyl-4-carboxylic acid (1.1 eq), EDCl (1.5 eq), HOBt (1.5 eq), and 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 eq) are combined in DMF.
-
Conditions : Stirred at room temperature for 24 hours under N₂ atmosphere.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via HPLC.
Key Data :
Optimization and Challenges
Solvent and Temperature Effects
-
Sulfonylation : Lower temperatures (0–5°C) minimize side reactions.
-
Amidation : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can undergo oxidative cleavage, often leading to the breakdown of the tetrahydroquinoline ring.
Reduction: : The compound's nitro group (if present) can be reduced to an amine, potentially altering its pharmacological properties.
Substitution: : The biphenyl moiety can participate in various substitution reactions, including electrophilic aromatic substitution, allowing functionalization at specific positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas, lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Halogens (e.g., bromine, chlorine) and their corresponding catalysts.
Major Products Formed
Oxidation: : Quinoline-2,4-dicarboxylic acid derivatives.
Reduction: : Amino-substituted tetrahydroquinoline derivatives.
Substitution: : Halogenated biphenyl carboxamides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting essential metabolic pathways. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide may also demonstrate similar activities by interfering with folic acid synthesis in bacteria.
Anticancer Properties
The tetrahydroquinoline scaffold is frequently found in various anticancer agents. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cell proliferation and apoptosis. Its unique structure could enhance selectivity toward cancer cells while minimizing effects on normal cells.
Enzyme Inhibition Studies
This compound may serve as a valuable tool in enzyme inhibition studies. The compound can be used to identify and characterize the interactions between small molecules and biological macromolecules, particularly enzymes involved in metabolic pathways.
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies may focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize its efficacy and safety profile.
Case Study 1: Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, derivatives of tetrahydroquinoline were tested for their antimicrobial efficacy against various pathogens. Results indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria due to their ability to inhibit dihydropteroate synthase.
Case Study 2: Anticancer Activity
Research conducted at a leading pharmaceutical institute evaluated the cytotoxic effects of tetrahydroquinoline derivatives on cancer cell lines. The findings suggested that this compound effectively induced apoptosis in breast cancer cells through the activation of caspase pathways.
Mechanism of Action
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide exerts its effects primarily through its ability to interact with specific molecular targets, including enzymes and receptors. Its mode of action involves:
Molecular Targets: : Typically targets protein kinases, G-protein-coupled receptors (GPCRs), and ion channels.
Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. Its ethanesulfonyl group plays a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-(4-Sulfamoylbenzyl)-(1,1'-Biphenyl)-4-Carboxamide (Compound 4)
- Structure : Features a biphenyl carboxamide core with a sulfamoylbenzyl substituent.
- Key Differences: Unlike the target compound, this analogue lacks the tetrahydroquinoline ring and instead incorporates a sulfamoyl group directly on the benzyl moiety. The sulfamoyl group may enhance interactions with carbonic anhydrase isoforms, as demonstrated in , where similar compounds were optimized for enzyme inhibition .
- Biological Relevance : Sulfonamide-based derivatives like this are often potent inhibitors of metalloenzymes due to their ability to coordinate zinc ions in active sites.
N-Cyclooctyl-[1,1'-Biphenyl]-4-Carboxamide (Compound 7)
- Structure: Substitutes the tetrahydroquinoline-ethanesulfonyl group with a cyclooctylamine.
- Key Differences : The cyclooctyl group introduces significant steric bulk but lacks the electronic effects of the sulfonyl group. This substitution likely reduces metabolic stability compared to the ethanesulfonyl-containing target compound .
- Synthesis : Prepared in 50% yield via automated flash chromatography, indicating comparable synthetic accessibility to the target compound .
N-(Decahydronaphthalen-1-yl)-[1,1'-Biphenyl]-4-Carboxamide (Compound 8)
- Structure : Features a decahydronaphthalenyl group, a fully saturated bicyclic system.
Functional Analogues: Sulfonamide and Carboxamide Derivatives
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
- Structure: Combines a cyclopropane ring with a methoxyphenoxy group and a carboxamide.
- Key Differences : The cyclopropane ring introduces conformational rigidity, while the methoxy group provides electron-donating effects. This contrasts with the electron-withdrawing ethanesulfonyl group in the target compound .
- Synthetic Yield : Achieved 78% yield via column chromatography, suggesting similar scalability .
Hypothesized Pharmacological Implications
- Target Selectivity: The ethanesulfonyl group may improve selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase, serotonin receptors) over non-sulfonamide-binding proteins .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
This compound features a tetrahydroquinoline moiety linked to an ethanesulfonyl group and a biphenyl structure. The unique combination of these components contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide group interacts with various enzymes, potentially inhibiting pathways involved in disease progression.
- Receptor Modulation: The biphenyl structure may enhance binding affinity to specific receptors, influencing signaling pathways related to inflammation and cancer.
- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal strains through disruption of cellular processes.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Cytotoxicity: Studies have shown that it induces apoptosis in cancer cell lines such as FaDu (hypopharyngeal carcinoma) and A549 (lung carcinoma), outperforming traditional chemotherapeutics like bleomycin .
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in treated cells, leading to reduced proliferation rates.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines: It reduces levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases.
- Modulation of Immune Responses: The compound alters macrophage polarization towards an anti-inflammatory phenotype.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Bacterial Inhibition: It demonstrates activity against Gram-positive bacteria by disrupting cell wall synthesis.
- Fungal Activity: Preliminary studies indicate effectiveness against common fungal pathogens.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Therapy : A study published in Molecular Cancer Therapeutics demonstrated that the compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Inflammation Models : In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to controls .
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited MIC values comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Candida albicans .
Q & A
Q. What are the key steps in synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Introducing the ethanesulfonyl group to the tetrahydroquinoline core using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Amide coupling : Reacting the sulfonylated tetrahydroquinoline intermediate with [1,1'-biphenyl]-4-carboxylic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product with ≥95% purity . Critical parameters include temperature control (0–25°C for sulfonylation) and anhydrous conditions to prevent side reactions .
Q. How is the compound characterized structurally?
Standard spectroscopic and analytical techniques are employed:
- NMR : - and -NMR to confirm substitution patterns and regiochemistry of the tetrahydroquinoline and biphenyl moieties .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., ):
- Enzyme inhibition : Potential interaction with cyclooxygenase (COX) or kinases due to sulfonamide and tetrahydroquinoline motifs .
- Receptor modulation : The biphenyl group may target G-protein-coupled receptors (GPCRs) or nuclear receptors . Initial screening often uses in silico docking (e.g., AutoDock Vina) followed by in vitro assays (e.g., fluorescence polarization for binding affinity) .
Advanced Research Questions
Q. How can reaction yields be optimized during amide bond formation?
Methodological improvements include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of biphenyl precursors .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .
- DOE (Design of Experiments) : Statistical models to identify optimal molar ratios (e.g., 1.2:1.0 for acid:amine) and reaction times . Contradictions in yields (e.g., 40–75% in vs. 60–85% in ) may arise from impurity profiles or competing side reactions .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Meta-analysis : Compare IC values across studies (e.g., COX-2 inhibition in vs. ) to identify assay-specific variability .
- SAR studies : Systematic modification of substituents (e.g., replacing ethanesulfonyl with thiophene-sulfonyl) to isolate pharmacophoric contributions .
- Orthogonal assays : Validate in vitro findings with ex vivo models (e.g., murine macrophage assays for anti-inflammatory activity) .
Q. How does stereochemistry influence the compound’s pharmacokinetics?
- Chiral chromatography : Separate enantiomers using Chiralpak columns to assess individual bioactivity .
- Metabolic profiling : Incubate with liver microsomes to compare clearance rates of R- vs. S-enantiomers .
- Molecular dynamics simulations : Predict binding stability of stereoisomers with target proteins (e.g., COX-1) .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
